molecular formula C26H20ClFN2O4 B2627378 2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide CAS No. 895653-98-2

2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2627378
CAS No.: 895653-98-2
M. Wt: 478.9
InChI Key: HMNKDBKHXVVZMJ-UHFFFAOYSA-N
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Description

2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide is a complex organic compound that belongs to the quinolone family This compound is characterized by its unique structure, which includes a quinoline core substituted with chloro, fluorobenzoyl, and ethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of Substituents: The chloro and fluorobenzoyl groups are introduced through electrophilic aromatic substitution reactions. The ethoxyphenyl group is added via nucleophilic substitution reactions.

    Final Assembly: The final compound is assembled through amide bond formation, typically using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinolone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The chloro and fluorobenzoyl groups can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products of these reactions include various quinolone derivatives, alcohols, and substituted benzoyl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as an antimicrobial or anticancer agent due to its quinoline core, which is known for such activities.

    Material Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with different molecular targets.

Mechanism of Action

The mechanism of action of 2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide is likely related to its ability to interact with DNA and enzymes. The quinoline core can intercalate into DNA, disrupting its function, while the benzoyl and ethoxyphenyl groups can interact with enzyme active sites, inhibiting their activity. This dual mode of action makes it a potent compound for various applications.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-fluorobenzoyl chloride: A precursor in the synthesis of the target compound.

    4-fluorobenzoyl chloride: Another precursor with similar reactivity.

    Quinolone derivatives: Compounds with a similar quinoline core but different substituents.

Uniqueness

The uniqueness of 2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide lies in its specific combination of substituents, which confer unique chemical and biological properties. This makes it a valuable compound for further research and development in various fields.

Properties

IUPAC Name

2-[6-chloro-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClFN2O4/c1-2-34-20-10-8-19(9-11-20)29-24(31)15-30-14-22(25(32)16-3-6-18(28)7-4-16)26(33)21-13-17(27)5-12-23(21)30/h3-14H,2,15H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNKDBKHXVVZMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)Cl)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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